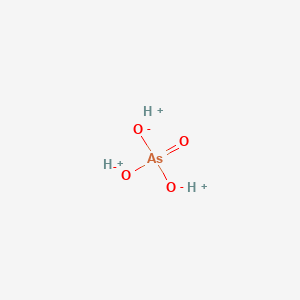

Hydron;arsorate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hydron;arsorate, also known as hydrogen arsenate, is a chemical compound that contains arsenic in its pentavalent state. It is commonly found in various minerals and is known for its toxicity and potential applications in different fields. The compound is represented by the chemical formula HAsO₄²⁻ and is often encountered in its salt forms, such as potassium hydrogen arsenate or sodium hydrogen arsenate.

準備方法

Synthetic Routes and Reaction Conditions

Hydron;arsorate can be synthesized through several methods. One common approach involves the reaction of arsenic acid with a base, such as potassium hydroxide or sodium hydroxide, to form the corresponding hydrogen arsenate salt. The reaction is typically carried out in an aqueous solution at room temperature. The general reaction is as follows:

H₃AsO₄ + KOH → KH₂AsO₄ + H₂O

Industrial Production Methods

In industrial settings, this compound is often produced as a byproduct of the processing of arsenic-containing ores. The ores are treated with acids to extract arsenic, which is then converted into arsenic acid. The arsenic acid is subsequently neutralized with a base to produce hydrogen arsenate salts. This method is efficient and allows for the large-scale production of this compound.

化学反応の分析

Types of Reactions

Hydron;arsorate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form arsenate compounds.

Reduction: It can be reduced to form arsenite compounds.

Substitution: It can participate in substitution reactions with other anions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Reducing agents such as sodium borohydride or thiols can be used.

Substitution: Reactions with chloride or sulfate ions can lead to the formation of corresponding arsenate salts.

Major Products Formed

Oxidation: Arsenate compounds (e.g., HAsO₄²⁻ to AsO₄³⁻).

Reduction: Arsenite compounds (e.g., HAsO₄²⁻ to HAsO₃²⁻).

Substitution: Various arsenate salts (e.g., potassium arsenate, sodium arsenate).

科学的研究の応用

Hydron;arsorate has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: It is studied for its effects on biological systems, particularly its toxicity and interactions with cellular components.

Medicine: Research is conducted on its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.

Industry: It is used in the production of pesticides and herbicides, as well as in the treatment of wood to prevent decay.

作用機序

Hydron;arsorate exerts its effects primarily through its interaction with cellular components. It can inhibit various enzymes by binding to their active sites, disrupting cellular metabolism. The compound can also induce oxidative stress by generating reactive oxygen species, leading to cell damage and apoptosis. The molecular targets include enzymes involved in cellular respiration and DNA synthesis.

類似化合物との比較

Hydron;arsorate is similar to other arsenate compounds, such as potassium arsenate and sodium arsenate. it is unique in its ability to form stable hydrogen bonds, which can influence its reactivity and interactions with other molecules. Similar compounds include:

- Potassium arsenate (KH₂AsO₄)

- Sodium arsenate (Na₂HAsO₄)

- Calcium arsenate (Ca₃(AsO₄)₂)

These compounds share similar chemical properties but differ in their solubility, stability, and specific applications.

特性

CAS番号 |

15584-04-0 |

|---|---|

分子式 |

AsO4-3 |

分子量 |

138.919 g/mol |

IUPAC名 |

arsorate |

InChI |

InChI=1S/AsH3O4/c2-1(3,4)5/h(H3,2,3,4,5)/p-3 |

InChIキー |

DJHGAFSJWGLOIV-UHFFFAOYSA-K |

SMILES |

[H+].[H+].[H+].[O-][As](=O)([O-])[O-] |

正規SMILES |

[O-][As](=O)([O-])[O-] |

沸点 |

Boiling point (-H2O): 160 °C /Hemihydrate/ 120 °C (calculated) |

Color/Form |

WHITE TRANSLUCENT CRYSTALS /HEMIHYDRATE/ 75% COMMERCIAL GRADE IS A VERY PALE YELLOW, SYRUPY LIQ /COMMERCIAL GRADE/ Exist only in solution White, crystalline solid |

密度 |

2.2 at 68 °F (USCG, 1999) - Denser than water; will sink Approx 2.2 Relative density (water = 1): 1.9 (calculated) |

melting_point |

35 °C -30 °C (calculated) |

物理的記述 |

Arsenic acid, liquid appears as a clear colorless aqueous solution. Noncombustible. Corrosive to metals. Toxic by ingestion. Confirmed human carcinogen. Detrimental to the environment. Immediate steps should be taken to limit release. Arsenic acid, solid appears as white crystals. Excessive drying produces As2O5.5/3H2O. Dry Powder White solid; Commercial grade (75%) is a very pale yellow liquid; [HSDB] Hemihydrate is hygroscopic; [Merck Index] Pale yellow liquid with a light sweet odor; [MSDSonline] Solid COLOURLESS-TO-PALE-GREEN-VISCOUS LIQUID. |

関連するCAS |

10102-53-1 (HAsO3) 13453-15-1 (H4As2O7) 7786-36-9 (H5AsO5) |

溶解性 |

Freely sol in alcohol, glycerol /Hemihydrate/ 302 G/100 CC OF WATER @ 12.5 °C /HEMIHYDRATE/ water solubility = 5.9X10+5 mg/l Solubility in water at 20 °C: very good |

蒸気圧 |

Vapor pressure, kPa at 15 °C: 1.3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。